molecular formula C24H25N5O2 B2786992 N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034619-23-1

N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No. B2786992
CAS RN: 2034619-23-1
M. Wt: 415.497
InChI Key: XWRCEXNZGXXQOH-UHFFFAOYSA-N
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Description

N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as MPAC, is a novel chemical compound that has gained significant attention in scientific research. MPAC is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner Max. This interaction is essential for the growth and survival of cancer cells, making MPAC a promising anti-cancer agent.

Mechanism of Action

N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide works by disrupting the protein-protein interaction between c-Myc and Max, which is essential for the growth and survival of cancer cells. This interaction leads to the transcription of genes that promote cell proliferation and survival. By inhibiting this interaction, N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide prevents the transcription of these genes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which is essential for metastasis. In addition, N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to decrease the expression of c-Myc target genes, such as cyclin D1 and Bcl-2, which are involved in cell cycle progression and apoptosis resistance.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is its specificity towards c-Myc and Max interaction, making it a promising anti-cancer agent with minimal side effects. However, one of the limitations of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is its poor solubility in water, which can affect its efficacy in vivo.

Future Directions

For N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide include improving its solubility and bioavailability to increase its efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and treatment duration for N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can also be studied for its potential use in combination therapy with other chemotherapeutic agents. Finally, the role of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in other diseases, such as neurodegenerative disorders, can also be explored.

Synthesis Methods

The synthesis of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves a series of chemical reactions, starting with the preparation of 4-(4-bromophenyl)morpholine. This intermediate is then reacted with 6-phenylpyrimidin-4-amine to form 1-(4-bromophenyl)-3-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. Finally, the bromine atom is replaced with a morpholine group using palladium-catalyzed cross-coupling reaction, resulting in the formation of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide.

Scientific Research Applications

N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide also exhibits synergistic effects when combined with other chemotherapeutic agents, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c30-24(27-20-6-8-21(9-7-20)28-10-12-31-13-11-28)19-15-29(16-19)23-14-22(25-17-26-23)18-4-2-1-3-5-18/h1-9,14,17,19H,10-13,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRCEXNZGXXQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

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